molecular formula C11H17BO3S B042097 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 596819-12-4

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B042097
CAS No.: 596819-12-4
M. Wt: 240.13 g/mol
InChI Key: WAUOLRNNTGNWJP-UHFFFAOYSA-N
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Description

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value boronic ester pinacol ester) that serves as a critical synthetic intermediate, primarily in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its core research value lies in enabling the efficient and selective incorporation of the 5-methoxy-2-thienyl moiety into more complex molecular architectures. The electron-donating methoxy group on the thiophene ring modifies the electronic properties of the heteroarene, influencing the reactivity of the boronic ester and the physicochemical characteristics of the final coupled product. This compound is extensively utilized in medicinal chemistry for the construction of drug-like molecules and biaryl ethers, and in materials science for the development of organic electronic materials, including conjugated polymers and small-molecule semiconductors, where the thiophene unit is a key building block. The pinacol boronate group offers enhanced stability towards purification and storage compared to boronic acids, while maintaining excellent reactivity under appropriate coupling conditions. This reagent is provided for research applications only and is a vital tool for chemists exploring structure-activity relationships (SAR) and synthesizing novel functional organic compounds.

Properties

IUPAC Name

2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-9(13-5)16-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUOLRNNTGNWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630119
Record name 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596819-12-4
Record name 2-(5-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Record name 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Reaction Mechanism

The process initiates with oxidative addition of B2_2pin2_2 to a palladium(0) catalyst, forming a Pd–Bpin complex. Subsequent transmetallation with 5-methoxythiophene coordinates the thiophene ring to palladium, followed by reductive elimination to yield the boronate ester. Key parameters include:

  • Catalysts : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with supporting ligands.

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 60–90°C under inert atmosphere.

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(PPh3_3)4_4THF8078
Pd(OAc)2_2DMF9082

Key Observations :

  • Higher temperatures (≥80°C) improve reaction rates but risk thiophene decomposition.

  • Ligand-free systems (e.g., Pd(OAc)2_2) reduce costs but may require longer reaction times.

Lithiation-Boronation Approach

Alternative to transition-metal catalysis, this method employs directed lithiation of 5-methoxythiophene followed by quenching with a boron electrophile. The protocol is advantageous for substrates sensitive to palladium residues.

Stepwise Procedure

  • Deprotonation : 5-Methoxythiophene is treated with n-butyllithium (n-BuLi) at –78°C in THF, generating a lithiated intermediate at the 2-position.

  • Boronation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate group, yielding the target compound after aqueous workup.

Critical Parameters :

  • Stoichiometry : 1.1–1.2 equivalents of n-BuLi ensure complete deprotonation.

  • Temperature Control : Strict maintenance of –78°C prevents side reactions.

Yield and Scalability

Table 2 compiles yields from analogous lithiation-boronation reactions, demonstrating scalability to multigram quantities.

Table 2: Lithiation-Boronation Performance

SubstrateBoronating AgentYield (%)Reference
2-Bromothiophene2-Isopropoxy-dioxaborolane78
1-Bromo-3-(trifluoromethyl)benzene2-Isopropoxy-dioxaborolane86
tert-Butyl pyrazolyl bromide2-Isopropoxy-dioxaborolane51

Key Observations :

  • Electron-rich arenes (e.g., thiophenes) exhibit higher yields due to stabilized lithiated intermediates.

  • Steric hindrance in substituted substrates reduces efficiency, necessitating excess reagents.

Comparative Analysis of Methods

Efficiency and Practicality

  • Palladium-Catalyzed : Preferred for scalability and milder conditions but incurs higher costs from catalysts.

  • Lithiation-Boronation : Avoids transition metals, making it suitable for pharmaceutical applications, but requires cryogenic conditions.

Industrial Adaptations

  • Continuous Flow Systems : Enhance heat management in lithiation steps, improving yields by 10–15%.

  • Catalyst Recycling : Pd recovery techniques (e.g., immobilized catalysts) reduce economic barriers for large-scale borylation.

Optimization Strategies

Solvent Effects

  • THF vs. DMF : THF minimizes side reactions in lithiation, while DMF accelerates Pd-catalyzed steps.

  • Additives : Potassium carbonate in Pd systems neutralizes HBr byproducts, boosting yields to >80%.

Temperature Modulation

  • Room-Temperature Quenching : Post-lithiation warming to 20°C before boronation improves mixing and reduces gelation .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronate esters, emphasizing substituent effects, synthetic yields, and applications:

Compound Name Substituent(s) Synthesis Method Yield Key Properties/Applications References
This compound 5-methoxythiophen-2-yl Likely Li/Br exchange or C–H borylation N/A Conjugated materials, medicinal intermediates Inferred
2-(3-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-methylthiophen-2-yl Li/Br exchange 73.3% Organic electronics, polymerization initiators
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxyphenyl Transition-metal-catalyzed borylation 83% Cross-coupling reactions, OLED materials
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-dichlorophenyl Suzuki-Miyaura coupling N/A Pharmaceuticals, agrochemicals
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane benzo[b]thiophen-3-yl Not specified N/A Heterocyclic drug discovery
2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane cinnamoyloxy Hydroboration of carboxylic acids N/A Polymer chemistry, functional materials

Structural and Electronic Comparisons

  • Substituent Effects :

    • Methoxy vs. Chloro : The methoxy group (electron-donating) enhances electron density on the aromatic ring, improving reactivity in electrophilic substitution and cross-coupling reactions. In contrast, chloro substituents (electron-withdrawing) reduce electron density but increase stability toward oxidation .
    • Thiophene vs. Benzothiophene : Thiophene-based derivatives exhibit shorter conjugation lengths and higher solubility than benzothiophene analogs, making them preferable for solution-processed organic electronics .
  • Synthetic Yields :

    • Methoxyphenyl and methylthiophen-2-yl derivatives achieve higher yields (>70%) compared to sterically hindered or electron-deficient systems .

Biological Activity

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 596819-12-4) is an organoboron compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : 2-(5-methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C11H17BO3S
  • Molecular Weight : 240.13 g/mol
  • Appearance : Solid
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in the dioxaborolane structure can form coordination complexes with various biomolecules, influencing enzymatic activities and cellular signaling pathways.

Antioxidant Properties

Research has indicated that compounds containing dioxaborolane structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

  • Case Study 1 : A study published in 2023 demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Case Study 2 : Another research highlighted its selective cytotoxicity towards prostate cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications with reduced side effects .

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. It has been shown to reduce neuronal cell death in models of neurodegeneration by modulating inflammatory pathways and enhancing cellular resilience against toxic insults .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantReduces oxidative stress
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveProtects neuronal cells from death

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are critical. The material safety data sheets (MSDS) indicate potential hazards such as:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319) .

Precautionary measures should be taken during handling to minimize exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of the thiophene moiety. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts for boronic ester formation .
  • Solvent systems : Use anhydrous THF or dioxane to prevent hydrolysis of the boronic ester group .
  • Temperature : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to avoid oxidation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>97% by GC) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiophene and dioxaborolane moieties. ¹¹B NMR (δ ~30 ppm) verifies boronic ester integrity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<3%) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₀BO₃S: calc. 279.12, obs. 279.11) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential release of methoxy/thiophene vapors .
  • Waste disposal : Segregate boron-containing waste and neutralize with aqueous NaOH before disposal .

Advanced Research Questions

Q. How does the electronic nature of the 5-methoxythiophene group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating methoxy group enhances thiophene’s aromatic stability, potentially reducing oxidative addition efficiency with Pd catalysts.
  • Experimental design : Compare coupling yields with/without methoxy substitution using model substrates (e.g., 2-thienyl vs. 5-methoxy-2-thienyl boronic esters).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer :

  • Stability assays :
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under air vs. inert atmospheres .
  • XRD : Monitor crystalline structure changes during accelerated aging (40°C/75% RH for 28 days) .
  • Controlled studies : Replicate conflicting protocols (e.g., solvent-free storage vs. desiccated conditions) to identify humidity or oxygen sensitivity .

Q. What mechanistic insights explain discrepancies in catalytic efficiency when using this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Hypothesis testing :
  • Solvent effects : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess boronic ester activation .
  • Catalyst poisoning : Use XPS to detect sulfur-Pd interactions that may deactivate catalysts .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Q. How can computational modeling guide the design of derivatives with improved hydrolytic stability?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict water diffusion rates into the dioxaborolane ring .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4,5-positions to reduce boron’s electrophilicity .
  • Synthetic validation : Compare hydrolysis rates (via ¹¹B NMR) of predicted stable derivatives vs. parent compound .

Data Interpretation and Theoretical Frameworks

Q. How should researchers address purity discrepancies between supplier data and in-house analyses?

  • Methodological Answer :

  • Multi-technique validation : Cross-check purity using NMR (integration of impurities), HPLC (spiking with authentic samples), and elemental analysis .
  • Supplier transparency : Note that commercial suppliers like Sigma-Aldrich may not provide analytical certificates, requiring independent verification .

Q. What theoretical frameworks are applicable for studying this compound’s role in organoboron chemistry?

  • Methodological Answer :

  • Lewis acidity scales : Correlate boron’s electrophilicity (via Gutmann-Beckett method) with reactivity in cross-coupling .
  • Hammett parameters : Quantify substituent effects on thiophene’s electronic contribution to boronate stability .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC98–100°C
PurityHPLC>97%
Boron ContentICP-OES3.8 ± 0.2%
Hydrolytic Half-life (pH 7)¹¹B NMR72 hours

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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